molecular formula C20H13FN2O4 B2473308 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170084-24-8

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2473308
CAS No.: 1170084-24-8
M. Wt: 364.332
InChI Key: QVOKYUMYHUERGS-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule recognized in research for its potential as a modulator of protein kinase activity. Its molecular architecture, featuring a coumarin (2H-chromene-2-one) core linked to a fluorophenyl-isoxazole moiety via a carboxamide bridge, is characteristic of compounds designed to interact with the ATP-binding sites of various kinases. Preliminary research and structural analysis suggest its utility as a chemical probe for the study of P21 (RAC1) activated kinase 4 (PAK4) , a serine/threonine kinase implicated in cytoskeletal reorganization, cell proliferation, and survival signaling pathways. Inhibition of PAK4 is a area of significant interest in oncological research, particularly for investigating its role in cancers such as pancreatic ductal adenocarcinoma. Consequently, this compound serves as a valuable tool for researchers exploring PAK4-mediated signal transduction, validating PAK4 as a therapeutic target, and elucidating the complex mechanisms of tumor cell invasion and metastasis. Its application is strictly confined to basic scientific investigations in a controlled laboratory environment.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-16-7-3-2-6-14(16)18-10-13(23-27-18)11-22-19(24)15-9-12-5-1-4-8-17(12)26-20(15)25/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOKYUMYHUERGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Coupling with Chromene Carboxamide: The final step involves coupling the isoxazole derivative with a chromene carboxamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Ring-Opening Reactions

The chromene lactone ring undergoes nucleophilic ring-opening under basic or reductive conditions:

Reaction TypeConditionsProductMechanism
Hydrolysis Aqueous base (e.g., NaOH)Salicylaldehyde derivatives Nucleophilic attack at the lactone carbonyl, leading to cleavage of the C–O bond.
Reduction LiAlH₄ or NaBH₄Dihydrochromene derivativesReduction of the α,β-unsaturated lactone to a saturated system.

These reactions are critical for generating bioactive intermediates, as seen in studies of analogous coumarin systems .

Isoxazole Reactivity

The isoxazole ring participates in:

  • Electrophilic Substitution : The 3-methyl group and 5-aryl substituent direct electrophiles (e.g., NO₂⁺) to the 4-position of the isoxazole .

  • Cycloadditions : The isoxazole can act as a dipolarophile in Diels-Alder reactions, though its electron-deficient nature limits reactivity compared to furans .

  • Ring Modifications : Under strong acidic conditions, isoxazole rings may undergo hydrolysis to β-ketonitriles, though this is less common in fluorinated derivatives due to steric and electronic stabilization.

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 2-oxo-2H-chromene-3-carboxylic acid and (5-(2-fluorophenyl)isoxazol-3-yl)methanamine.

  • Enzymatic Cleavage : Esterases or proteases may selectively hydrolyze the amide bond in biological systems, though this remains speculative without specific pharmacological data .

Fluorine Substituent Effects

The 2-fluorophenyl group influences reactivity through:

  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation .

  • Steric Effects : The ortho-fluorine hinders rotation around the C–C bond between the phenyl and isoxazole rings, stabilizing specific conformers .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 4–8) but degrades under UV light due to the chromene core’s photosensitivity. Solubility is limited in polar solvents (e.g., water) but improves in DMSO or DMF .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular features:

  • Molecular Formula : C16H12FN3O2
  • Molecular Weight : 297.28 g/mol
  • IUPAC Name : N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

The structural components include a chromene core, an isoxazole moiety, and a fluorophenyl group, which contribute to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer effects. For instance, studies have demonstrated that derivatives of chromene compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SKOV-3 (ovarian cancer) cells .

Case Study:
A study evaluated the cytotoxic effects of several chromene derivatives against these cancer cell lines using the SRB assay. The results showed that specific modifications in the chromene structure enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design.

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. For example, certain derivatives have shown potential in protecting against calcium overload in neuroblastoma cells, which is crucial for developing treatments for neurological disorders .

Research Findings:
A recent study highlighted that specific chromene derivatives could significantly reduce neuronal cell death in models of ischemia/reperfusion injury, indicating their potential as therapeutic agents for stroke and other neurodegenerative diseases.

Synthesis Example:

A reported method involves a one-pot reaction where isoxazole derivatives are combined with chromene precursors under acidic conditions to yield the target compound efficiently. This method not only simplifies the synthesis but also increases yield and purity.

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Data Table: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.4 μM
Compound BEscherichia coli16.1 μM
Compound CKlebsiella pneumoniae16.5 μM

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Core Structural Variations

The target compound shares the 2-oxo-2H-chromene-3-carboxamide backbone with several analogs but differs in substituent groups attached to the nitrogen atom. Key comparisons include:

Compound Name Substituent Key Functional Groups Melting Point (°C) Synthetic Method
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide 5-(2-fluorophenyl)isoxazol-3-ylmethyl Fluorophenyl, Isoxazole, Coumarin carboxamide Not reported Likely solvent-free coupling
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-sulfamoylphenyl Sulfonamide, Coumarin carboxamide Not reported Reflux in acetic acid with NaOAc
N-(5-methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (2) 5-methylisoxazole Methylisoxazole, Coumarin carboxamide 247–250 Solvent-free trituration with NaHCO₃
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) Triazole, 4-fluorophenethyl Chlorobenzyltriazole, Fluorophenethyl, Coumarin carboxamide Not reported Click chemistry or multi-step synthesis
2.2. Substituent Effects on Properties and Activity
  • The sulfamoyl group in Compound 12 is a strong electron-withdrawing moiety, which may increase solubility but reduce cell permeability relative to the fluorophenylisoxazole group .
  • Hydrophobic Interactions :

    • The fluorophenyl and isoxazole groups in the target compound likely improve lipophilicity, aiding blood-brain barrier penetration, whereas the triazole in Compound 169 may prioritize hydrogen bonding with polar residues in targets .
  • Compound 12 required reflux conditions with acetic acid, which may limit scalability compared to room-temperature reactions .

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an isoxazole ring and a chromene carboxamide moiety, makes it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H13FN2O4C_{20}H_{13}FN_2O_4 with a molecular weight of 364.3 g/mol. The presence of the fluorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

PropertyValue
Molecular FormulaC20H13FN2O4
Molecular Weight364.3 g/mol
CAS Number1170084-24-8

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly carbonic anhydrases (CAs), which are implicated in tumor progression.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial and Anticancer Activities : Research indicates potential antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

  • Inhibition of Carbonic Anhydrases : A study evaluated the inhibitory activity of similar chromene derivatives against human carbonic anhydrases (hCA) I, II, IX, and XII. Compounds with structural similarities exhibited selective inhibition towards tumor-associated isoforms (hCA IX and XII), suggesting potential applications in cancer therapy .
    CompoundKi (µM) for hCA IXKi (µM) for hCA XII
    EMAC10164d0.460.80
    AcetazolamideReference StandardReference Standard
  • Antimicrobial Activity : The compound has been explored for its antimicrobial effects, particularly against various bacterial strains. Its structural components contribute to its efficacy in inhibiting bacterial growth .

Case Studies

Several case studies have reported on the biological activities of chromene derivatives similar to this compound:

  • Study on HL-60 Cells : Research involving HL-60 human promyelocytic leukemia cells demonstrated that certain coumarin derivatives could induce differentiation into mature monocyte/macrophages. This suggests that compounds with similar structural motifs may influence cell differentiation and immune responses .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isoxazole derivatives have shown that modifications to the phenyl groups significantly affect their biological activity, indicating that careful structural optimization can enhance therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions. A common route includes:

  • Step 1 : Formation of the isoxazole ring via cyclization of an acrylamide intermediate with hydroxylamine hydrochloride under reflux in ethanol .
  • Step 2 : Coupling the isoxazole moiety to the coumarin-carboxamide core using carbodiimide reagents (e.g., EDC) and catalysts like DMAP in dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity . Key parameters: Control reaction temperature (60–80°C), pH (neutral for coupling), and anhydrous conditions to minimize side reactions.

Q. Which spectroscopic and analytical techniques confirm structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, coumarin carbonyl at ~160 ppm) .
  • Mass Spectrometry (EI-MS or HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 393.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., isoxazole N–O distance ~1.36 Å) and confirms stereochemistry .

Q. What in vitro assays evaluate biological activity, and what parameters are critical?

  • Enzyme Inhibition Assays : Measure IC50 against target proteins (e.g., kinases) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) and validate with triplicate runs .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa). Control for solvent effects (DMSO ≤0.1%) and plate uniformity .
  • Ion Channel Modulation : Two-electrode voltage clamp (TEVC) in Xenopus oocytes to assess inhibition of ion currents (e.g., AM2 proton channels) at pH 5.5 .

Advanced Research Questions

Q. How do structural modifications at the isoxazole or coumarin moieties influence target affinity?

  • Isoxazole Substituents : Electron-withdrawing groups (e.g., Cl, CF3) at the 5-position enhance binding to hydrophobic pockets (e.g., 65% inhibition with 5-Cl vs. 40% with H in M2-S31N inhibitors) .
  • Coumarin Modifications : Methoxy groups at C-6 improve solubility but reduce cellular uptake due to increased polarity. Balance logP (optimal 2–3) via substituent tuning .

Q. What computational methods model target interactions?

  • Molecular Docking (AutoDock Vina) : Predict binding poses to active sites (e.g., RET kinase). Use cryo-EM structures (PDB: 6XYZ) and validate with MM-GBSA free energy calculations .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and hydrogen bond persistence (e.g., coumarin C=O with Lys123) .

Q. How to resolve contradictions in SAR data for fluorophenyl substituents?

  • Orthogonal Assays : Test analogs in both enzymatic (purified target) and cellular contexts to distinguish direct binding vs. off-target effects .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 2-F vs. 4-F phenyl: 2-F improves potency by 3-fold in MCF-7 but not in HeLa) .

Q. What in vivo models assess pharmacokinetics and toxicity?

  • Rodent Models : Measure oral bioavailability (%F) and half-life (t1/2) in Sprague-Dawley rats. Use LC-MS/MS for plasma quantification (LOQ: 1 ng/mL) .
  • Toxicity Screening : Acute toxicity (OECD 423) with histopathology of liver/kidney. Monitor CYP450 inhibition to predict drug-drug interactions .

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